![molecular formula C15H19NO2SSn B14265664 5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide CAS No. 136649-39-3](/img/structure/B14265664.png)
5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is an organotin compound that features a biphenyl core substituted with a trimethylstannyl group and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide typically involves the stannylation of a biphenyl derivative. One common method is the reaction of a biphenyl sulfonamide with trimethyltin chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the stannylated product .
Industrial Production Methods
While specific industrial production methods for 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halides and acyl chlorides.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biphenyl derivative with a different substituent replacing the trimethylstannyl group .
Aplicaciones Científicas De Investigación
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including semiconductors and polymers.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the sulfonamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Another organotin compound with similar stannylation but different core structure.
2,5-Bis(trimethylstannyl)thiophene: Similar in having trimethylstannyl groups but with a thiophene core.
Uniqueness
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials .
Propiedades
Número CAS |
136649-39-3 |
|---|---|
Fórmula molecular |
C15H19NO2SSn |
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
3-phenyl-5-trimethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C12H10NO2S.3CH3.Sn/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;;;;/h1-3,5-9H,(H2,13,14,15);3*1H3; |
Clave InChI |
WDPHOUGVMBEWEC-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


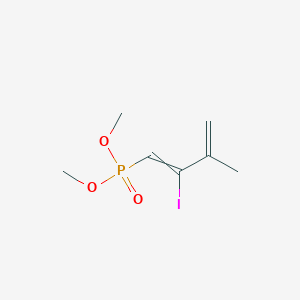
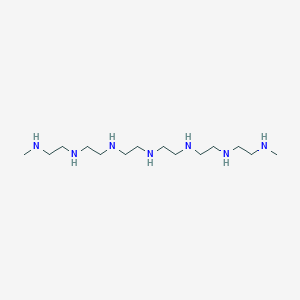
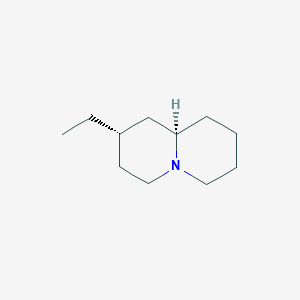

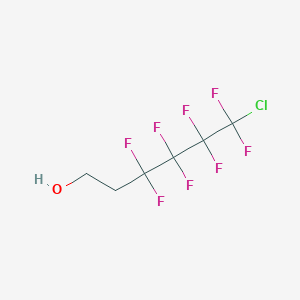
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

germane](/img/structure/B14265630.png)

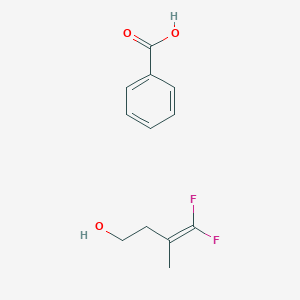


![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)

